![molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6](/img/structure/B13787468.png)
6-Methyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C9H16O2 It is a spiroacetal, a class of compounds characterized by a spiro-connected acetal structure This compound is notable for its unique bicyclic framework, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-dioxaspiro[4.5]decane can be synthesized through a one-step condensation reaction. This reaction typically involves the condensation of an appropriate aromatic aldehyde with 1,2-diol in the presence of a catalyst such as indium chloride. The reaction is usually carried out at room temperature . After the condensation, the product can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-1,4-dioxaspiro[4.5]decane has been investigated for its potential as a pharmacological agent due to its structural similarity to various natural products and pheromones. Its derivatives have shown promise in the following areas:
Neuropharmacology
Recent studies have highlighted the compound's derivatives as potential agonists for serotonin receptors, particularly the 5-HT1A receptor. For instance, a derivative of this compound was identified as a potent partial agonist with significant selectivity over α1-adrenoceptors, suggesting its potential use in treating mood disorders and anxiety-related conditions .
Antinociceptive Activity
In animal models, compounds derived from this compound exhibited notable antinociceptive effects, indicating their potential application in pain management therapies. One study reported that a specific derivative demonstrated both neuroprotective effects and pain relief capabilities in formalin tests .
Organic Synthesis
The unique spirocyclic structure of this compound makes it a valuable building block in organic synthesis:
Synthesis of Spiroketals
The compound serves as a precursor for synthesizing various spiroketal derivatives, which are important in the development of insect pheromones and other bioactive molecules. Its enantioselective synthesis has been achieved through innovative methods involving optically active sulfoxides .
Functionalization Reactions
Research has demonstrated that this compound can undergo functionalization reactions to introduce diverse substituents, enabling the creation of tailored compounds for specific applications in pharmaceuticals and agrochemicals.
Case Study 1: Neuropharmacological Evaluation
A study published in a peer-reviewed journal evaluated the binding affinity of various derivatives of this compound at serotonin receptors. The results indicated that certain modifications significantly enhanced selectivity for the 5-HT1A receptor while reducing affinity for α1-adrenoceptors, highlighting the compound's therapeutic potential in psychiatric disorders.
Case Study 2: Synthesis of Bioactive Compounds
Another research effort focused on using this compound as a scaffold for synthesizing novel spiroketal compounds with insecticidal properties. The synthesized compounds underwent bioassays which confirmed their efficacy against target pests, illustrating the compound's utility in agricultural chemistry.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, spiroacetals are known to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar compound without the methyl group.
7-Methyl-1,4-dioxaspiro[4.5]decane: Another spiroacetal with a methyl group at a different position.
2-Methyl-1,4-dioxaspiro[4.5]decane: A positional isomer with the methyl group at the 2-position.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Biological Activity
6-Methyl-1,4-dioxaspiro[4.5]decane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which includes a dioxane moiety. This unique configuration contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 158.20 g/mol |
CAS Number | 124499-37-2 |
Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, research has shown that certain analogs exhibit competitive inhibition against catechol dioxygenases, with inhibition constants (Ki) ranging from 0.7 to 7.6 mM .
- Antimicrobial Activity : Compounds related to this compound have demonstrated significant antimicrobial properties. A study evaluated the antimicrobial activity of various Mannich bases derived from spiro compounds, indicating that some derivatives exhibited higher antibacterial activity than others .
- Cytotoxic Effects : The cytotoxicity of this compound has been assessed in various cancer cell lines. The results showed that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.
Case Studies
Several studies have investigated the biological activities associated with this compound and its derivatives:
- Study on Enzyme Inhibition : Research involving protocatechuate 3,4-dioxygenase from Pseudomonas species revealed that specific analogs of this compound exhibited IC50 values around 9.5 mM, suggesting effective inhibition of this enzyme which plays a critical role in aromatic compound degradation .
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial effects of various synthesized spiro compounds, including those derived from this compound. The findings indicated that certain compounds showed notable activity against Gram-positive and Gram-negative bacteria, with some exhibiting a minimum inhibitory concentration (MIC) below 100 µg/mL .
Properties
CAS No. |
935-38-6 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3 |
InChI Key |
MFGALRHHWABPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.